3,4-Diiodothiophene
Overview
Description
3,4-Diiodothiophene is an organosulfur compound with the molecular formula C₄H₂I₂S. It is a derivative of thiophene, where two iodine atoms are substituted at the 3 and 4 positions of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diiodothiophene can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. For instance, the reaction of thiophene with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound . Another method involves the use of 3,4-dibromothiophene as a starting material, which undergoes halogen exchange reactions to replace bromine atoms with iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the iodine atoms to hydrogen or other substituents.
Coupling Reactions: this compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkyne-linked thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl or alkyne-linked thiophene derivatives.
Scientific Research Applications
3,4-Diiodothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors.
Materials Science: The compound is utilized in the development of high-performance organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industrial Applications: It serves as a versatile intermediate in the synthesis of various functional materials and additives.
Mechanism of Action
The mechanism of action of 3,4-diiodothiophene in its applications is primarily based on its ability to participate in π-conjugation and form stable intermolecular interactions. In organic electronics, the compound enhances charge transport and improves the efficiency of devices by facilitating better molecular packing and reducing recombination losses . The iodine atoms also play a crucial role in modulating the electronic properties of the thiophene ring, making it a valuable component in the design of advanced materials .
Comparison with Similar Compounds
2,5-Diiodothiophene: Similar to 3,4-diiodothiophene but with iodine atoms at the 2 and 5 positions.
3,4-Dibromothiophene: A brominated analogue that can undergo similar reactions but with different reactivity profiles.
2,5-Dichloro-3,4-diiodothiophene: A compound with both chlorine and iodine substituents, offering unique properties for specific applications.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
3,4-diiodothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-7-2-4(3)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTZXCRMJJEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172855 | |
Record name | 3,4-Diiodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-08-6 | |
Record name | 3,4-Diiodothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diiodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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